molecular formula C22H25ClN2S B12627026 1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine CAS No. 918480-29-2

1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine

Cat. No.: B12627026
CAS No.: 918480-29-2
M. Wt: 385.0 g/mol
InChI Key: JWYIEWFQMAFMNU-UHFFFAOYSA-N
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Description

1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine is a synthetic compound that belongs to the class of heterocyclic compounds It contains a benzothiophene moiety, which is a sulfur-containing aromatic ring, and a piperazine ring, which is a nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine typically involves the following steps:

    Formation of the Benzothiophene Moiety: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination: The benzothiophene ring is then chlorinated at the 5-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Alkylation: The chlorinated benzothiophene is then alkylated with a piperazine derivative in the presence of a base such as potassium carbonate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to other biologically active compounds.

    Biology: It is used in biological assays to study its effects on various biological pathways.

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine involves its interaction with specific molecular targets in the body. The benzothiophene moiety may interact with enzymes or receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tipepidine: Contains a thiophene nucleus and is used as an antitussive agent.

    Tiquizium Bromide: Contains a thiophene nucleus and is used as an antispasmodic agent.

    Timepidium Bromide: Contains a thiophene nucleus and is used as an anticholinergic agent.

Uniqueness

1-[(5-Chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine is unique due to its specific combination of a benzothiophene moiety and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

CAS No.

918480-29-2

Molecular Formula

C22H25ClN2S

Molecular Weight

385.0 g/mol

IUPAC Name

1-[(5-chloro-1-benzothiophen-3-yl)methyl]-4-(3-phenylpropyl)piperazine

InChI

InChI=1S/C22H25ClN2S/c23-20-8-9-22-21(15-20)19(17-26-22)16-25-13-11-24(12-14-25)10-4-7-18-5-2-1-3-6-18/h1-3,5-6,8-9,15,17H,4,7,10-14,16H2

InChI Key

JWYIEWFQMAFMNU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CC3=CSC4=C3C=C(C=C4)Cl

Origin of Product

United States

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